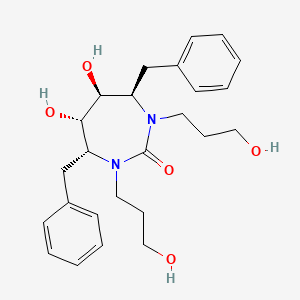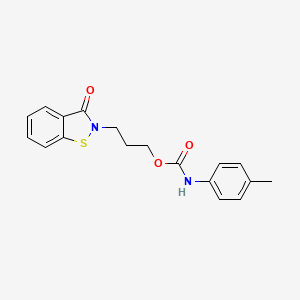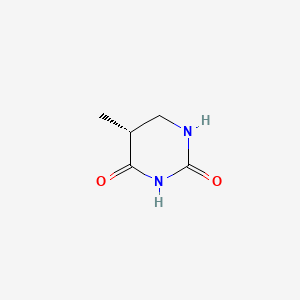
(5R)-Dihydrothymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-Dihydrothymine is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA It is a saturated form of thymine, meaning it has additional hydrogen atoms compared to thymine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Dihydrothymine typically involves the reduction of thymine. One common method is the catalytic hydrogenation of thymine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure. The reaction proceeds smoothly to yield this compound with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient and controlled hydrogenation of thymine, ensuring consistent product quality and yield. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
(5R)-Dihydrothymine undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to thymine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of tetrahydrothymine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Thymine
Reduction: Tetrahydrothymine
Substitution: Various substituted dihydrothymine derivatives depending on the nucleophile used.
科学的研究の応用
(5R)-Dihydrothymine has several applications in scientific research:
Chemistry: It is used as a model compound to study the hydrogenation and reduction reactions of nucleobases.
Biology: It serves as a probe to investigate the metabolic pathways of thymine and its derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to DNA damage and repair.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism by which (5R)-Dihydrothymine exerts its effects involves its interaction with enzymes and proteins involved in DNA metabolism. It can act as a substrate or inhibitor for enzymes such as thymidine phosphorylase and dihydropyrimidine dehydrogenase. These interactions can influence the synthesis and degradation of nucleic acids, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
Thymine: The parent compound of (5R)-Dihydrothymine, which lacks the additional hydrogen atoms.
Tetrahydrothymine: A further reduced form of this compound.
Dihydrouracil: A similar compound derived from uracil, another nucleobase in RNA.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of additional hydrogen atoms compared to thymine. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
86387-01-1 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
(5R)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m1/s1 |
InChIキー |
NBAKTGXDIBVZOO-GSVOUGTGSA-N |
異性体SMILES |
C[C@@H]1CNC(=O)NC1=O |
正規SMILES |
CC1CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


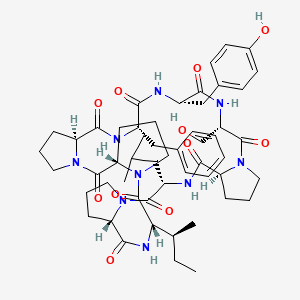


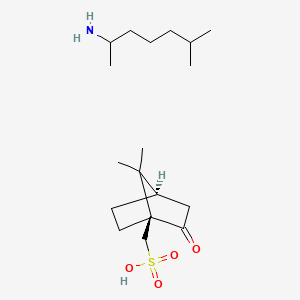



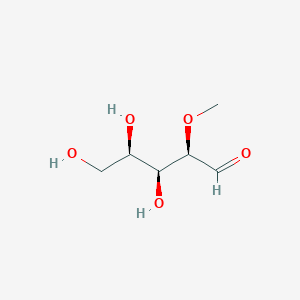
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)


